molecular formula C18H18BrN3O3 B11553852 (3E)-N-(4-bromophenyl)-3-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(4-bromophenyl)-3-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}butanamide

Cat. No.: B11553852
M. Wt: 404.3 g/mol
InChI Key: KAOXAVIOKIZWCZ-CIAFOILYSA-N
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Description

(3E)-N-(4-BROMOPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(4-BROMOPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Amination Reactions: Introduction of the amino group to the core structure.

    Bromination: Addition of the bromine atom to the phenyl ring.

    Formylation: Introduction of the formamido group to the structure.

    Condensation Reactions: Formation of the final compound through condensation of intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(4-BROMOPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of the compound using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

(3E)-N-(4-BROMOPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-N-(4-BROMOPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Heparinoid: Compounds with structures similar to heparin.

Uniqueness

(3E)-N-(4-BROMOPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of (3E)-N-(4-BROMOPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H18BrN3O3

Molecular Weight

404.3 g/mol

IUPAC Name

N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-4-methoxybenzamide

InChI

InChI=1S/C18H18BrN3O3/c1-12(11-17(23)20-15-7-5-14(19)6-8-15)21-22-18(24)13-3-9-16(25-2)10-4-13/h3-10H,11H2,1-2H3,(H,20,23)(H,22,24)/b21-12+

InChI Key

KAOXAVIOKIZWCZ-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)OC)/CC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)OC)CC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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